Cas no 958863-44-0 (1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride)
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclopropyl-1h-benzoimidazole-2-carbaldehyde hydrochloride
- 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride
- 1-cyclopropylbenzimidazole-2-carbaldehyde,hydrochloride
- 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride
- DTXSID40695818
- 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehydehydrochloride
- SB40312
- 958863-44-0
- DB-259522
- 1-cyclopropylbenzimidazole-2-carbaldehyde;hydrochloride
- 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1)
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- Inchi: 1S/C11H10N2O.ClH/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8;/h1-4,7-8H,5-6H2;1H
- InChI Key: YQNYDRRGIBQOPG-UHFFFAOYSA-N
- SMILES: Cl.O=CC1=NC2C=CC=CC=2N1C1CC1
Computed Properties
- Exact Mass: 222.0559907Da
- Monoisotopic Mass: 222.0559907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155569-1g |
1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 1g |
$609 | 2021-08-05 | |
| Alichem | A069002654-1g |
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 1g |
$540.75 | 2023-08-31 | |
| Chemenu | CM155569-1g |
1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 1g |
$543 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0429-1-100MG |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 100MG |
¥ 963.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0429-1-250MG |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 250MG |
¥ 1,537.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0429-1-500MG |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 500MG |
¥ 2,560.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0429-1-1G |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 1g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0429-1-5G |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 5g |
¥ 11,523.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0429-1-10G |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95% | 10g |
¥ 19,206.00 | 2023-04-12 | |
| Crysdot LLC | CD11002965-1g |
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride |
958863-44-0 | 95+% | 1g |
$645 | 2024-07-19 |
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride Suppliers
1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride
Comprehensive Analysis of 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride (CAS No. 958863-44-0)
The compound 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride (CAS No. 958863-44-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique benzodiazole core and cyclopropyl substitution, this compound exhibits intriguing chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic scaffolds in modern medicine.
In recent years, the search for innovative small-molecule inhibitors and bioactive intermediates has intensified, driven by advancements in structure-activity relationship (SAR) studies. The 1,3-benzodiazole moiety, a key feature of this compound, is known for its versatility in medicinal chemistry, often contributing to enhanced binding affinity and metabolic stability. This has led to a surge in queries about "benzodiazole derivatives in drug design" and "cyclopropyl-substituted heterocycles" across scientific databases and AI-driven research platforms.
From a synthetic perspective, the carbaldehyde functional group in 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride offers a reactive handle for further derivatization. This aligns with the growing trend of "click chemistry" and "fragment-based drug discovery," where modular building blocks are essential. The hydrochloride salt form further enhances the compound's solubility, a critical factor in bioavailability studies—a hot topic in forums discussing "improving API solubility."
Environmental and regulatory considerations also play a role in the compound's appeal. Unlike many traditional reagents, 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride is not classified under restrictive categories, making it accessible for global research collaborations. This aspect resonates with the increasing focus on "green chemistry alternatives" and "sustainable synthetic routes" in peer-reviewed literature.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods are frequently searched in conjunction with "quality control for pharmaceutical intermediates," reflecting the industry's emphasis on precision. The compound's stability under various pH conditions—another trending subtopic in "excipient compatibility studies"—further broadens its utility.
In conclusion, 1-cyclopropyl-1H-1,3-benzodiazole-2-carbaldehyde hydrochloride represents a compelling case study at the intersection of synthetic chemistry and applied life sciences. Its structural features address multiple contemporary challenges, from rational drug design to process optimization, while avoiding the pitfalls associated with regulated substances. As research into privileged heterocycles continues to evolve, this compound is poised to remain a subject of both academic and industrial interest.
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